REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1.[Mg]>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8][C:7]=2[CH:14]=1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously mechanically stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
WAIT
|
Details
|
After 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred a further 4 hr
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
again maintaining the temperature below 30° C
|
Type
|
WAIT
|
Details
|
After 6 hr
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to ˜100 ml
|
Type
|
DISTILLATION
|
Details
|
distilled H2O (600 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The crude mixture was extracted with EtOAc (2×300 ml)
|
Type
|
WASH
|
Details
|
the combined extracts washed with H2O (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford yellowish solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from hot toluene (100 ml)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(CC(O2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47.4 mmol | |
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |